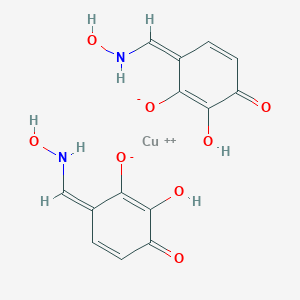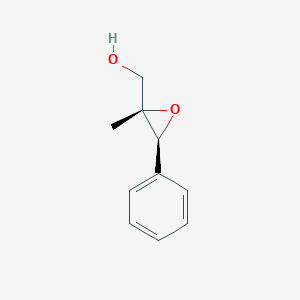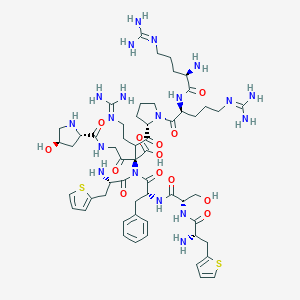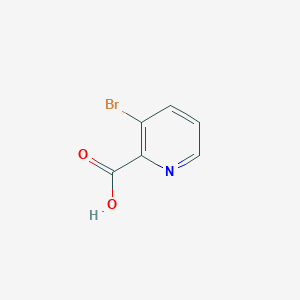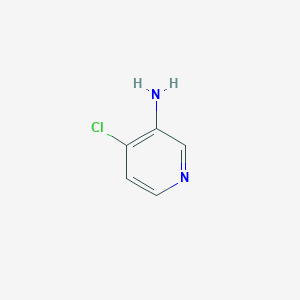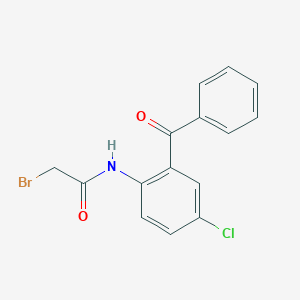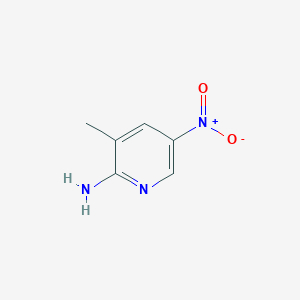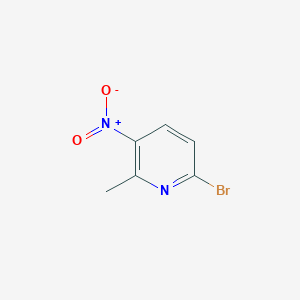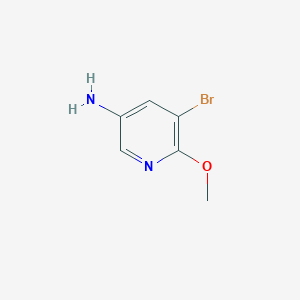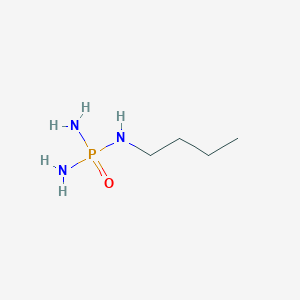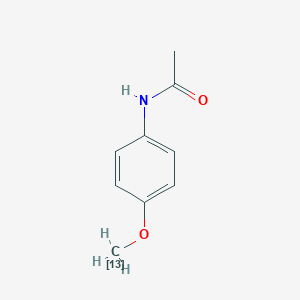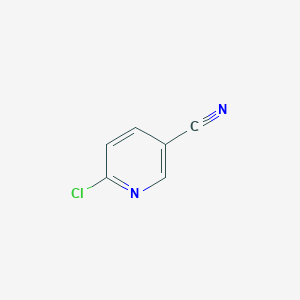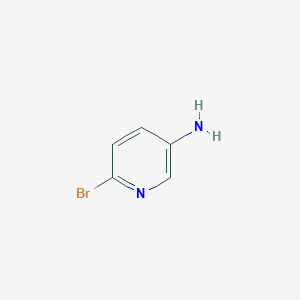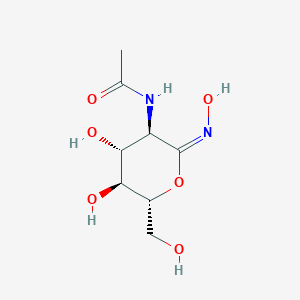
Lognac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lognac is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that is derived from natural compounds, and its unique properties make it a promising candidate for use in various research studies.
Mecanismo De Acción
The exact mechanism of action of Lognac is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This inhibition leads to a reduction in inflammation and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Lognac has been shown to have a variety of biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which play a key role in the development of inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the death of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Lognac in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer cell growth. However, one of the limitations of Lognac is that it can be difficult to synthesize and is relatively expensive compared to other compounds used in research.
Direcciones Futuras
There are many potential future directions for research on Lognac. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible and affordable for use in research. Additionally, further studies are needed to fully understand the mechanism of action of Lognac and its potential applications in the treatment of inflammatory diseases and cancer. Finally, there is potential for Lognac to be used in combination with other compounds to enhance its effects and improve its efficacy in treating various diseases.
Métodos De Síntesis
Lognac is synthesized using a combination of chemical reactions that involve the modification of natural compounds. The exact method of synthesis is complex and varies depending on the specific application of the compound.
Aplicaciones Científicas De Investigación
Lognac has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory properties, making it a promising candidate for use in the treatment of various inflammatory diseases. Additionally, it has shown potential in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
103955-21-1 |
|---|---|
Nombre del producto |
Lognac |
Fórmula molecular |
C8H14N2O6 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
N-[(2E,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8+/t4-,5-,6-,7-/m1/s1 |
Clave InChI |
NJBKCLCEXIDHDR-MXNBCVNWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Sinónimos |
N-acetylglucosaminono-1,5-lactone oxime N-acetylglucosaminono-1,5-lactoneoxime NAc-LAOX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)
